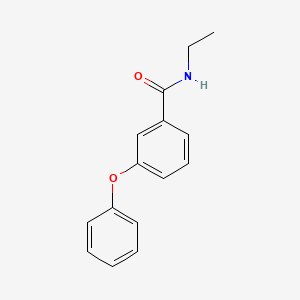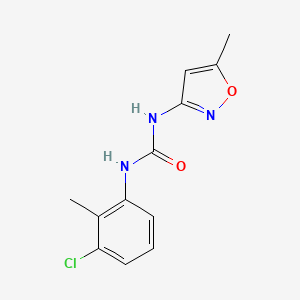![molecular formula C18H19FN2O3S B5360472 3-fluoro-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5360472.png)
3-fluoro-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide, also known as Compound 1, is a small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-fluoro-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide 1 is not fully understood, but it is believed to act as an inhibitor of several enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. It also inhibits the activity of the enzyme IKK, which is involved in the activation of the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound 1 has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, and it has been shown to have a protective effect on neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-fluoro-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide 1 in lab experiments is its specificity. It has been shown to have a high degree of selectivity for its target enzymes, meaning it is less likely to have off-target effects. Additionally, its relatively small size makes it easier to study than larger molecules.
However, there are also limitations to using this compound 1 in lab experiments. Its low solubility in water can make it difficult to work with, and its relatively short half-life may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on 3-fluoro-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide 1. One area of interest is its potential use in combination with other cancer therapies. It has been shown to enhance the effectiveness of certain chemotherapy drugs, and may also have synergistic effects with other targeted therapies.
Another area of interest is the development of more potent analogs of this compound 1. By modifying the structure of the molecule, it may be possible to increase its effectiveness and reduce its limitations.
Conclusion:
In conclusion, this compound 1 is a small molecule inhibitor with potential therapeutic applications in cancer and inflammation. Its specificity and selectivity make it an attractive target for further research, and there are several potential future directions for its development and use.
Synthesis Methods
The synthesis of 3-fluoro-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide 1 involves several steps, including the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction of the resulting nitro compound to an amine. This amine is then reacted with 3-fluoro-4-iodobenzamide in the presence of a palladium catalyst to produce this compound 1. The yield of this reaction is typically around 50%, and the purity of the compound can be increased through recrystallization.
Scientific Research Applications
3-fluoro-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide 1 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-fluoro-N-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-7-8-16(20-18(22)14-5-4-6-15(19)11-14)12-17(13)25(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPOXZPKNIMHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5360404.png)
![(1R*,2R*,6S*,7S*)-4-[(1-isonicotinoyl-4-piperidinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5360408.png)
![ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5360413.png)

![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5360439.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethyl-1-methylpropyl)acetamide](/img/structure/B5360441.png)


![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5360478.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5360486.png)
![N-cyclopropyl-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2-piperazinecarboxamide](/img/structure/B5360491.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5360495.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5360502.png)
![N-(2,6-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5360514.png)